Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)-

Description

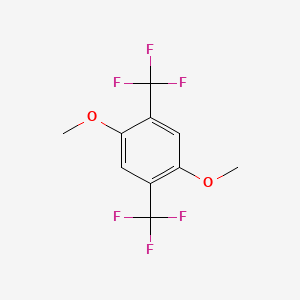

Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- (CAS: 105986-63-8) is a symmetrically substituted aromatic compound featuring two methoxy (-OCH₃) groups at the 1,4-positions and two trifluoromethyl (-CF₃) groups at the 2,5-positions of the benzene ring. The methoxy groups act as electron donors via resonance, while the trifluoromethyl groups are strong electron-withdrawing moieties due to their inductive effects. This combination creates a unique electronic environment, making the compound a candidate for applications in organic electronics, luminescent materials, and as a precursor for more complex molecular architectures .

The compound’s structural rigidity and electronic properties are influenced by the steric and electronic effects of the substituents. For instance, the -CF₃ groups are known to enhance thermal stability and hydrophobicity, while the methoxy groups contribute to solubility in polar solvents.

Properties

CAS No. |

105986-63-8 |

|---|---|

Molecular Formula |

C10H8F6O2 |

Molecular Weight |

274.16 g/mol |

IUPAC Name |

1,4-dimethoxy-2,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C10H8F6O2/c1-17-7-3-6(10(14,15)16)8(18-2)4-5(7)9(11,12)13/h3-4H,1-2H3 |

InChI Key |

PGGKQXHMCDUROW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(F)(F)F)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

One common method involves the reaction of 1,4-dimethoxybenzene with trifluoromethylating agents under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Demethylation and Oxidation to Benzoquinones

The methoxy groups undergo demethylation followed by oxidation:

-

Demethylation : Treatment with boron tribromide (BBr₃) converts methoxy groups to hydroxyl groups, forming hydroquinone derivatives .

-

Oxidation : Subsequent oxidation with chromium trioxide (CrO₃) or silver oxide (Ag₂O) yields trifluoromethylated benzoquinones .

Table 2: Oxidation Yields

| Oxidizing Agent | Product (Rf Group) | Yield (%) |

|---|---|---|

| CrO₃ | CF₃ | 77 |

| Ag₂O | C₄F₉ | 73 |

Electrophilic Aromatic Substitution

The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution, but steric hindrance from trifluoromethyl groups limits reactivity at ortho positions. Key reactions include:

-

Chlorination : Using sulfuryl chloride (SO₂Cl₂) and disulfur dichloride (S₂Cl₂) in the presence of AlCl₃ introduces chlorine substituents, though yields depend on reaction conditions .

-

Nitration : Limited data exist, but nitration likely occurs at positions meta to trifluoromethyl groups due to steric and electronic effects .

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl groups enhance susceptibility to nucleophilic attack. Examples include:

-

Hydrolysis : Under basic conditions, methoxy groups may undergo hydrolysis, though this is less common due to the stability imparted by trifluoromethyl groups .

Comparative Reactivity in Alkylation

Compared to non-fluorinated analogs (e.g., 1,4-di-t-butyl-2,5-dimethoxybenzene ), trifluoromethyl groups reduce further alkylation due to steric bulk. Polyalkylation is typically restricted to two substituents .

Scientific Research Applications

Pharmaceutical Research

Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- has been investigated for its potential as a pharmacological agent. Studies have shown that compounds with similar structures exhibit biological activity against certain receptors, particularly in cardiovascular and neurological contexts .

Material Science

In material science, this compound is utilized in the development of advanced polymer systems. Its trifluoromethyl groups enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications such as coatings and films .

Cosmetic Formulations

The compound is also explored in cosmetic formulations due to its properties that can enhance skin feel and stability . Its incorporation into products can improve moisture retention and provide a desirable texture.

Case Study 1: Pharmaceutical Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- exhibited selective agonistic activity at serotonin receptors. This suggests potential applications in treating mood disorders .

Case Study 2: Polymer Development

Research highlighted in Advanced Functional Materials showcased the use of Benzene derivatives in creating conjugated polymer films with enhanced electronic properties. These materials are being developed for use in organic electronics and photovoltaic devices .

Mechanism of Action

The mechanism of action of Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the trifluoromethyl groups can influence the compound’s electronic properties. These interactions can affect various pathways and processes, making the compound useful in different applications .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Derivatives

Biological Activity

Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)-, also known by its CAS number 105986-63-8, is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- is . The presence of trifluoromethyl groups enhances the compound's lipophilicity and biological activity. The structural characteristics include:

- Dimethoxy groups : These groups can influence the compound's interaction with biological targets.

- Trifluoromethyl groups : Known for their electron-withdrawing properties, these groups can significantly affect the reactivity and binding affinity of the molecule.

Mechanisms of Biological Activity

The biological activity of Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes in metabolic pathways. Studies suggest that trifluoromethylated compounds often exhibit altered enzyme kinetics due to changes in electronic properties and steric hindrance .

- Antioxidant Activity : Some studies indicate that similar compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

- Anticancer Potential : Research has shown that compounds with trifluoromethyl groups can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

1. Anticancer Activity

A study investigated the effects of fluorinated benzene derivatives on cancer cell lines. Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- was found to inhibit the growth of certain cancer cells significantly. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways .

2. Enzyme Induction

Another research focused on the compound's role as an inducer of microsomal monooxygenase activity. It demonstrated that Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- could enhance the metabolism of xenobiotics in liver microsomes, indicating potential implications for drug metabolism and detoxification processes .

Comparative Analysis

To better understand the biological activity of Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)-, it is useful to compare it with other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,4-dimethoxy-2,5-bis(trifluoromethyl)benzene, and how can purity be ensured?

- Methodology :

- Stepwise bromination and functionalization : Start with 1,4-dimethoxybenzene derivatives. Introduce trifluoromethyl groups via radical trifluoromethylation or cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura coupling with bis(trifluoromethyl)boronic acids) .

- Purification : Use sublimation or column chromatography to isolate the product. Monitor purity via HPLC (>95%) and ¹H/¹⁹F NMR to confirm absence of residual solvents or byproducts (e.g., -64.1 ppm for CF₃ groups in CDCl₃) .

- Data :

| Step | Yield | Purity (HPLC) | Key NMR Peaks |

|---|---|---|---|

| Bromination | 84% | >95% | 8.01 ppm (s, aromatic H) |

| Final product | 91% | >95% | -64.1 ppm (s, CF₃) |

Q. What characterization techniques are critical for confirming the structure and electronic properties of this compound?

- Essential Methods :

- Multinuclear NMR : ¹H NMR for aromatic protons and methoxy groups; ¹⁹F NMR for CF₃ groups .

- X-ray crystallography : Resolve crystal packing and substituent orientation (use SHELXL for refinement) .

- UV-Vis and fluorescence spectroscopy : Assess photophysical behavior (e.g., λmax and quantum yield) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s electronic structure and reactivity?

- Methodology :

- Computational modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and HOMO-LUMO gaps .

- Comparative studies : Synthesize analogs without CF₃ groups to isolate their electronic effects.

- Key Findings :

- CF₃ groups lower HOMO energy by ~1.2 eV, enhancing oxidative stability .

- Increased dipole moment (≈3.5 D) improves solubility in polar solvents .

Q. How can this compound be applied in organic electronics, such as organic light-emitting diodes (OLEDs)?

- Methodology :

- Host-guest systems : Incorporate into emissive layers with iridium complexes (e.g., Ir(ppy)₃) to study energy transfer efficiency .

- Device fabrication : Spin-coat thin films (≈100 nm) and measure electroluminescence (EL) spectra and external quantum efficiency (EQE) .

- Data Contradictions :

- Issue : Discrepancies in EL efficiency (e.g., 12% vs. 8% EQE in similar studies).

- Resolution : Optimize film morphology via solvent annealing (e.g., chloroform vs. toluene) .

Q. What strategies resolve contradictions in spectroscopic data during photodegradation studies?

- Methodology :

- Controlled irradiation experiments : Use UV light (254 nm) to track degradation via HPLC-MS.

- Isolation of intermediates : Identify byproducts (e.g., demethylated or oxidized derivatives) using preparative TLC .

- Example :

- Conflict : Disputed degradation pathways (radical vs. ionic mechanisms).

- Resolution : Use radical scavengers (e.g., TEMPO) to suppress specific pathways .

Methodological Considerations

-

Avoiding Common Pitfalls :

-

Data Reproducibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.